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molecular formula C12H14F3NO2 B120915 Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate CAS No. 141940-37-6

Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate

Cat. No. B120915
M. Wt: 261.24 g/mol
InChI Key: FZVYCWGVGYAURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A mixture of 4-aminobenzotrifluoride (100 g, 0.62 mol) and di-tert-butyl carbonate (150 g, 0.69 mol) in anhydrous THF (400 mL) is heated at reflux temperature for 6 hours and then cooled to room temperature. Most of the solvent is removed using a rotary evaporator and the non-volatile material that remains is triturated with water (1000 mL) to form a solid. The solid is isolated by filtration and washed with additional water (500 mL), then washed with hexanes (500 mL) to give 4-(BOC-amino)benzotrifluoride (m.p. 123–124° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[C:12](=O)([O:18]C(C)(C)C)[O:13][C:14]([CH3:17])([CH3:16])[CH3:15]>C1COCC1>[C:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][CH:3]=1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:18]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
150 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the non-volatile material that remains is triturated with water (1000 mL)
CUSTOM
Type
CUSTOM
Details
to form a solid
CUSTOM
Type
CUSTOM
Details
The solid is isolated by filtration
WASH
Type
WASH
Details
washed with additional water (500 mL)
WASH
Type
WASH
Details
washed with hexanes (500 mL)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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